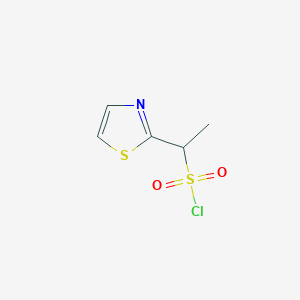

1-(Thiazol-2-yl)ethane-1-sulfonyl chloride

Description

1-(Thiazol-2-yl)ethane-1-sulfonyl chloride is a chemical compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its versatility in various chemical reactions and its applications in different fields, including pharmaceuticals and agrochemicals .

Properties

Molecular Formula |

C5H6ClNO2S2 |

|---|---|

Molecular Weight |

211.7 g/mol |

IUPAC Name |

1-(1,3-thiazol-2-yl)ethanesulfonyl chloride |

InChI |

InChI=1S/C5H6ClNO2S2/c1-4(11(6,8)9)5-7-2-3-10-5/h2-4H,1H3 |

InChI Key |

ULYKNZKMUFFEMF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC=CS1)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thiazol-2-yl)ethane-1-sulfonyl chloride typically involves the reaction of thiazole derivatives with sulfonyl chloride reagents. One common method includes the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with sulfonyl chloride in the presence of a base . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of 1-(Thiazol-2-yl)ethane-1-sulfonyl chloride may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, which are essential for commercial applications .

Chemical Reactions Analysis

Types of Reactions

1-(Thiazol-2-yl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

Common reagents used in reactions with 1-(Thiazol-2-yl)ethane-1-sulfonyl chloride include bases (e.g., sodium hydroxide), nucleophiles (e.g., amines), and oxidizing agents (e.g., hydrogen peroxide). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving 1-(Thiazol-2-yl)ethane-1-sulfonyl chloride depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield sulfonamide derivatives, while oxidation reactions can produce sulfone compounds .

Scientific Research Applications

1-(Thiazol-2-yl)ethane-1-sulfonyl chloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Thiazol-2-yl)ethane-1-sulfonyl chloride involves its ability to interact with various molecular targets and pathways. The thiazole ring can bind to specific enzymes and receptors, modulating their activity. The sulfonyl chloride group can react with nucleophilic sites on proteins and other biomolecules, leading to changes in their function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(Thiazol-2-yl)ethane-1-sulfonyl chloride include other thiazole derivatives such as:

Sulfathiazole: An antimicrobial drug.

Ritonavir: An antiretroviral drug.

Abafungin: An antifungal drug.

Uniqueness

Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .

Biological Activity

1-(Thiazol-2-yl)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a thiazole ring, which is known for its diverse pharmacological properties. This article reviews the biological activity of 1-(Thiazol-2-yl)ethane-1-sulfonyl chloride, focusing on its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis

The synthesis of 1-(Thiazol-2-yl)ethane-1-sulfonyl chloride typically involves the reaction of thiazole derivatives with sulfonyl chlorides. The reaction conditions may vary, but often include the use of bases or catalysts to facilitate the formation of the sulfonamide bond. The following general reaction scheme outlines the synthesis:

Antitumor Activity

Recent studies have indicated that thiazole-containing compounds exhibit significant antitumor activity. For instance, derivatives of thiazolidinones have shown potent cytotoxic effects against various cancer cell lines, including glioblastoma multiforme. In one study, several synthesized thiazolidinone derivatives were evaluated for their antiproliferative effects, revealing that compounds with specific substitutions on the thiazole ring exhibited enhanced activity against cancer cells .

Table 1: Antitumor Activity of Thiazolidinone Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 9b | Glioblastoma | 5.4 |

| 9e | HeLa | 4.8 |

| 10e | MCF7 | 3.6 |

Enzyme Inhibition

1-(Thiazol-2-yl)ethane-1-sulfonyl chloride has also been investigated for its potential as an enzyme inhibitor. Compounds containing thiazole rings have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. In vitro assays demonstrated that certain thiazole derivatives exhibited strong AChE inhibitory activity, suggesting their potential as therapeutic agents for cognitive decline .

Table 2: AChE Inhibition Potency of Thiazole Derivatives

| Compound | IC50 (µM) |

|---|---|

| 3i | 2.7 |

| 3j | 5.0 |

| 3k | 7.2 |

Case Studies

Several case studies highlight the biological relevance of thiazole derivatives:

- Anticancer Properties : A study by Da Silva et al. evaluated a series of thiazolidinone derivatives for their antiproliferative effects on glioblastoma cells. Compounds with electron-withdrawing groups on the thiazole ring showed superior activity compared to those with electron-donating groups .

- AChE Inhibition : Research focusing on coumarin-thiazole hybrids demonstrated significant AChE inhibition, with molecular docking studies revealing strong binding interactions at the active site of AChE, indicating a promising avenue for Alzheimer's treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.